An In-depth Technical Guide to 6-(4-Bromophenyl)pyridazine-3-thiol: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 6-(4-Bromophenyl)pyridazine-3-thiol: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 6-(4-Bromophenyl)pyridazine-3-thiol. This heterocyclic compound, containing a pyridazine core, a bromophenyl substituent, and a thiol group, is of interest to researchers in medicinal chemistry and materials science. This document outlines detailed experimental protocols for its synthesis via the thionation of the corresponding pyridazinone or through the nucleophilic substitution of a chloropyridazine precursor. Furthermore, it summarizes key analytical data for the structural elucidation of this compound.
Chemical Structure and Properties
6-(4-Bromophenyl)pyridazine-3-thiol is an aromatic heterocyclic compound. The structure consists of a pyridazine ring substituted at the 6-position with a 4-bromophenyl group and at the 3-position with a thiol (-SH) group. It exists in tautomeric equilibrium with its thione form, 6-(4-bromophenyl)pyridazin-3(2H)-thione.
The key structural and physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 6-(4-Bromophenyl)pyridazine-3-thiol |
| CAS Number | 70391-15-0[1] |
| Molecular Formula | C₁₀H₇BrN₂S[1] |
| Molecular Weight | 267.15 g/mol [1] |
| SMILES | SC1=NN=C(C2=CC=C(Br)C=C2)C=C1[1] |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
Synthesis Protocols
The synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol can be achieved through two primary routes, starting from the corresponding pyridazinone or chloropyridazine precursors.
Synthesis of Precursor: 6-(4-bromophenyl)pyridazin-3(2H)-one
The necessary precursor, 6-(4-bromophenyl)pyridazin-3(2H)-one, can be synthesized from 3-(4-bromobenzoyl)propanoic acid and hydrazine hydrate.
Method A: Thionation of 6-(4-bromophenyl)pyridazin-3(2H)-one
This method involves the conversion of the carbonyl group of the pyridazinone to a thiocarbonyl group using a thionating agent like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).
Experimental Protocol:
-
To a solution of 6-(4-bromophenyl)pyridazin-3(2H)-one (1 equivalent) in anhydrous toluene or another high-boiling point solvent, add Lawesson's Reagent (0.5 to 2 equivalents).[2][3][4]
-
Reflux the reaction mixture for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(4-bromophenyl)pyridazine-3-thiol.[2]
Note: The use of Lawesson's reagent can sometimes complicate purification due to the formation of phosphorus-containing byproducts.[2]
Method B: From 3-chloro-6-(4-bromophenyl)pyridazine
This route involves the synthesis of the chloro-derivative followed by nucleophilic substitution with a sulfur source.
Step 1: Synthesis of 3-chloro-6-(4-bromophenyl)pyridazine
The precursor 3-chloro-6-(4-bromophenyl)pyridazine can be prepared by treating 6-(4-bromophenyl)pyridazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]
Experimental Protocol:
-
A mixture of 6-(4-bromophenyl)pyridazin-3(2H)-one and phosphorus oxychloride is heated at steam bath temperature for 3 hours.[5]
-
The reaction mixture is then carefully added dropwise to cold water with stirring.[5]
-
The resulting solid precipitate is collected by filtration and washed with water to afford 3-chloro-6-(4-bromophenyl)pyridazine.[5]
Step 2: Synthesis of 6-(4-bromophenyl)pyridazine-3-thiol
The thiol is then synthesized by reacting the chloro-derivative with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.
Experimental Protocol (with Thiourea):
-
A mixture of 3-chloro-6-(4-bromophenyl)pyridazine (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent like ethanol or butanol is refluxed for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation followed by filtration, or extraction after solvent removal.
-
The crude product is then purified, typically by recrystallization or column chromatography.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the bromophenyl group would appear as two doublets in the range of δ 7.5-8.0 ppm. The protons on the pyridazine ring would also appear as doublets. The thiol proton (or N-H proton in the thione tautomer) would likely appear as a broad singlet at a downfield chemical shift, which would be exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons would resonate in the typical downfield region (δ 120-150 ppm). The carbon bearing the bromine atom would be identifiable. The carbon of the C=S (or C-SH) group would appear at a characteristic downfield chemical shift. |
| IR Spectroscopy | Characteristic peaks would include C=C and C=N stretching vibrations for the aromatic rings. A C=S stretching vibration would be observed for the thione tautomer. If the thiol tautomer is present, a weak S-H stretching band may be visible. N-H stretching vibrations would also be expected for the thione form. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of bromine, sulfur-containing fragments, and cleavage of the pyridazine ring. |
Potential Applications and Biological Activity
While specific studies on the biological activity of 6-(4-Bromophenyl)pyridazine-3-thiol are limited, the pyridazine scaffold is a known pharmacophore present in various biologically active compounds. Derivatives of pyridazine have been reported to possess a wide range of activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[6][7][8][9][10] The presence of a thiol group also opens up possibilities for its use as a synthetic intermediate or as a molecule with potential metal-binding or antioxidant properties. Further research is warranted to explore the therapeutic potential of this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of 6-(4-Bromophenyl)pyridazine-3-thiol.
Caption: Synthetic routes and characterization workflow for 6-(4-Bromophenyl)pyridazine-3-thiol.
References
- 1. 70391-15-0|6-(4-bromophenyl)pyridazine-3-thiol|BLDPharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Journal of Chemical Sciences : Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives - ISCA [isca.me]
- 9. mdpi.com [mdpi.com]
- 10. Medires [mediresonline.org]
